molecular formula C16H12O3 B2634500 (2Z)-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one CAS No. 620545-91-7

(2Z)-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B2634500
CAS No.: 620545-91-7
M. Wt: 252.26 g/mol
InChI Key: JRKOSXIFODBAFH-UHFFFAOYSA-N
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Description

(2Z)-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one typically involves the condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 3-methylbenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The benzylidene linkage can be reduced to form the corresponding benzyl derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 6-oxo-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one.

    Reduction: Formation of 6-hydroxy-2-(3-methylbenzyl)-1-benzofuran-3(2H)-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2Z)-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its potential anticancer effects, the compound may interfere with cell signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(3-methylbenzylidene)quinuclidin-3-ol: Another compound with a similar benzylidene structure.

    bis(3-methylbenzylidene)hydrazine: Contains two benzylidene groups attached to a hydrazine moiety.

Uniqueness

(2Z)-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one is unique due to the presence of both a hydroxy group and a benzofuran ring, which contribute to its distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications and functionalization, making it a versatile compound in various fields of research.

Properties

CAS No.

620545-91-7

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

6-hydroxy-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C16H12O3/c1-10-3-2-4-11(7-10)8-15-16(18)13-6-5-12(17)9-14(13)19-15/h2-9,17H,1H3

InChI Key

JRKOSXIFODBAFH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O

solubility

not available

Origin of Product

United States

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